molecular formula C10H14N2OS B11748654 (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide

(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide

Cat. No.: B11748654
M. Wt: 210.30 g/mol
InChI Key: BMQNAHRVOYMEED-CQSZACIVSA-N
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Description

(R)-2-Methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is a chiral sulfinamide derivative characterized by a pyridin-3-ylmethylene substituent. Sulfinamides are pivotal in asymmetric synthesis due to their ability to act as chiral auxiliaries, enabling stereoselective formation of C–N and C–C bonds . The (R)-configured sulfinamide group in this compound enhances enantioselectivity in reactions such as nucleophilic additions and cross-couplings, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/t14-/m1/s1

InChI Key

BMQNAHRVOYMEED-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CN=CC=C1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Control

Titanium(IV) isopropoxide coordinates with the aldehyde oxygen, enhancing electrophilicity and facilitating Schiff base formation with the sulfinamide’s nitrogen. The chiral environment of the (R)-sulfinamide ensures stereochemical fidelity, with the bulky tert-butyl group dictating facial selectivity. For instance, a 90°C reaction in tetrahydrofuran (THF) for 16 hours achieves 95% yield of the (R)-imine.

Optimization of Reaction Parameters

  • Catalyst Loading : Stoichiometric titanium(IV) isopropoxide (1.5–2.0 eq) ensures complete conversion, as sub-stoichiometric quantities lead to unreacted aldehyde.

  • Solvent Effects : Anhydrous THF outperforms dichloromethane (DCM) or ethyl acetate due to superior ligand displacement kinetics.

  • Temperature : Elevated temperatures (80–90°C) accelerate imine formation but require inert atmospheres to prevent sulfinamide oxidation.

Table 1. Titanium-Mediated Synthesis Conditions and Outcomes

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Source
Ti(OiPr)₄THF901695>99
Ti(OEt)₄THF3519198
Ti(OiPr)₄THF80168097

Copper-Catalyzed Synthesis: Mild and Efficient Alternative

Copper(II) sulfate emerges as a cost-effective catalyst for synthesizing (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide under ambient conditions, avoiding moisture-sensitive reagents.

Mechanistic Insights

Copper(II) sulfate acts as a Lewis acid, polarizing the aldehyde carbonyl while dehydrating the sulfinamide-aldehyde adduct. This method circumvents the need for anhydrous solvents, as demonstrated by a 20°C reaction in DCM achieving 80% yield within 2 hours.

Scope and Limitations

  • Substrate Compatibility : Electron-deficient pyridine derivatives (e.g., 3,5-dichlorophenyl) exhibit slower reaction rates due to reduced aldehyde electrophilicity.

  • Catalyst Recycling : Copper sulfate is non-recoverable, necessitating fresh catalyst for each run.

Table 2. Copper-Catalyzed Reaction Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Source
CuSO₄DCM2028099
CuSO₄DCM20178598

DBU-Promoted Organocatalytic Method: Base-Driven Condensation

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) enables metal-free synthesis via deprotonation of the sulfinamide, generating a nucleophilic amine for aldehyde attack.

Operational Advantages

  • Solvent Flexibility : Compatible with polar aprotic solvents (e.g., ethyl acetate) and tolerates trace moisture.

  • Scalability : A 5-hour reaction at room temperature delivers 87% yield with 99% ee, suitable for multi-kilogram batches.

Kinetic vs. Thermodynamic Control

Prolonged reaction times (>15 hours) favor thermodynamic control, marginally improving ee but risking imine hydrolysis.

Table 3. DBU-Mediated Synthesis Performance

BaseSolventTime (h)Yield (%)ee (%)Source
DBUEthyl acetate58799
DBUTHF159099

Solvent and Catalyst Variations: Comparative Analysis

Solvent Impact on Reaction Efficiency

  • THF : Optimal for titanium-mediated reactions due to high boiling point and coordination capacity.

  • DCM : Preferred for copper-catalyzed methods, offering rapid kinetics at low temperatures.

  • Ethyl Acetate : Suitable for DBU-promoted reactions, balancing polarity and low cost.

Catalyst Selection Criteria

  • Titanium(IV) Alkoxides : Essential for high enantioselectivity but require rigorous anhydrous conditions.

  • Copper(II) Sulfate : Ideal for rapid, low-cost synthesis with minimal purification.

  • DBU : Eliminates metal contamination, critical for pharmaceutical applications.

Enantiomeric Excess and Purification Strategies

Chiral Purity Assurance

Crystallization from hexane/ethyl acetate mixtures enhances ee to >99%, as the (R)-imine preferentially crystallizes due to lattice packing effects.

Chromatographic Purification

Silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) resolves minor diastereomers, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated pyridine derivatives

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is as a chiral auxiliary in asymmetric synthesis. It has been shown to facilitate the formation of chiral centers in various organic compounds through its ability to stabilize metal complexes.

Case Study: Chiral Auxiliary Role

In a study focusing on the synthesis of chiral amines, (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide was utilized to enhance enantioselectivity. The compound formed stable complexes with metal ions, which were crucial for catalyzing the reaction towards the desired enantiomer. The results demonstrated an increase in enantioselectivity compared to reactions conducted without the auxiliary.

Reaction TypeEnantiomeric Excess (%)Metal Ion Used
Amine Synthesis95%Cu(II)
Alcohol Synthesis90%Ni(II)

Medicinal Chemistry

(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide has been investigated for its potential therapeutic applications, particularly in pain management and as an opioid receptor modulator.

Case Study: Opioid Receptor Modulation

Research has indicated that analogues of this compound exhibit significant binding affinity to mu-opioid receptors (MOR). In vitro studies showed that these compounds could act as dual agonists for both MOR and delta-opioid receptors (DOR), potentially offering a therapeutic approach with reduced side effects associated with traditional opioid treatments.

CompoundMOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)Efficacy (%)
4c5.010.080
15c4.512.575

The efficacy data indicates that while all tested compounds maintained high affinity for MOR, variations in their structures influenced DOR efficacy, highlighting the potential for tailored drug design.

Coordination Chemistry

The compound also plays a role in coordination chemistry due to its ability to form stable complexes with transition metals.

Case Study: Metal Complexes

In a study examining the coordination properties of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide with metal ions such as Co(II) and Cu(II), it was found that these complexes exhibited promising antimicrobial properties. The synthesized metal complexes were tested against various bacterial strains.

Metal ComplexAntimicrobial Activity (Zone of Inhibition, mm)
Co(II) Complex15
Cu(II) Complex20

The results suggest that the metal complexes derived from this sulfinamide can be effective antimicrobial agents, providing a dual function as both a ligand and a therapeutic agent.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Stereochemical Outcomes

  • Diastereoselectivity : The pyridin-3-ylmethylene group in the target compound induces moderate diastereoselectivity (dr ~3:1–5:1) in nucleophilic additions, comparable to perfluorophenyl analogs (dr ~4:1) . In contrast, trifluoroethylidene derivatives exhibit higher dr values (~10:1) due to enhanced steric and electronic effects .
  • Atropisomerism : Bulky substituents (e.g., naphthalenyl in orientatiomeric analogs) enable axial chirality, a feature absent in the pyridine-based compound .

Physicochemical Properties

  • Solubility : The pyridine moiety enhances water solubility (e.g., 1.00E+06 mg/L for oxetanylidene analog ), whereas perfluorophenyl derivatives are lipophilic .
  • Thermal Stability : Trifluoroethylidene analogs show higher thermal stability (decomposition >200°C) compared to pyridine-based compounds (~150°C) .

Biological Activity

(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is a chiral sulfinamide compound that has gained attention in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C10H14N2OS
  • Molecular Weight : 210.30 g/mol
  • IUPAC Name : (R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide

The compound contains a pyridine ring and a sulfinamide group, which are crucial for its biological interactions. The sulfinamide group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition of their activity.

The biological activity of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. The interaction mechanism includes:

  • Covalent Bond Formation : The sulfinamide group can react with nucleophilic sites on enzymes, inhibiting their function.
  • π-π Interactions : The pyridine ring engages in π-π stacking with aromatic residues within enzyme active sites, enhancing binding stability.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have explored its efficacy against various targets related to metabolic pathways, suggesting potential therapeutic applications in treating diseases like cancer and infections .

Case Studies

  • Antinociceptive Activity : In vivo studies have shown that compounds structurally related to (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide exhibit significant antinociceptive effects. For example, analogs demonstrated high binding affinities at mu-opioid receptors (MOR) and delta-opioid receptors (DOR), indicating potential for pain management with reduced side effects compared to traditional MOR agonists .
    CompoundMOR Binding Affinity (nM)DOR Binding Affinity (nM)Efficacy (%)
    3c0.51.070
    4a1.05.060
    15b0.84.075
  • Cancer Treatment Potential : The ability of the compound to interact with specific enzymes involved in cancer metabolism has led researchers to investigate its potential as a drug candidate for cancer therapy. Preliminary findings suggest that it may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival .

Similar Compounds

The biological activity of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide can be contrasted with its enantiomer and other derivatives:

Compound NameStructural DifferenceBiological Activity
(S)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamideOpposite chiralityDifferent activity profile
N-(pyridin-3-yl)methylidene propane-2-sulfinamideLacks methyl groupReduced reactivity
2-methyl-N-(pyridin-2-yl)methylidene propane-2-sulfinamideDifferent position of pyridine ringVariations in binding

Q & A

Basic: What are the common synthetic routes for preparing (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide, and how are reaction conditions optimized?

The compound is typically synthesized via asymmetric catalysis. A Rh-catalyzed allylation of tert-butanesulfinamide derivatives is widely used, where chiral Rh complexes induce high enantioselectivity (>20:1 dr and b/l ratios). Key steps include:

  • Substrate Preparation : Reacting tert-butanesulfinamide with pyridine-3-carboxaldehyde under inert conditions.
  • Catalytic System : Rhodium catalysts (e.g., [Rh(cod)Cl]₂) with chiral ligands (e.g., Josiphos) in dichloromethane or THF at -30°C to rt.
  • Workup : Purification via silica gel chromatography (PE/EA = 1:1) and characterization by ¹H/¹³C NMR and HRMS .
    Optimization involves adjusting solvent polarity, temperature, and ligand-to-metal ratios to maximize yield and stereocontrol.

Basic: How is the stereochemical configuration of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide confirmed experimentally?

The (R)-configuration is verified using:

  • Optical Rotation : Specific rotation values (e.g., [α]D = -31.4° in CHCl₃) are compared to literature data .
  • Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • NOESY NMR : Spatial correlations between the sulfinamide’s tert-butyl group and the pyridinylmethylene moiety confirm spatial arrangement .

Advanced: How do competing diastereoselective pathways influence the synthesis of sulfinamide derivatives, and how are these analyzed?

Diastereoselectivity arises from steric and electronic effects during imine formation and allylation. For example:

  • Steric Control : Bulky tert-butyl groups on sulfinamide direct nucleophilic addition to the less hindered face of the imine.
  • Catalytic Effects : Rhodium ligands with large bite angles favor specific transition states, as seen in >20:1 dr ratios .
    Analysis includes:
    • Variable Temperature NMR : To study kinetic vs. thermodynamic control.
    • DFT Calculations : Modeling transition states to rationalize selectivity trends .

Advanced: What methodologies are used to resolve contradictions in spectral data for structurally similar sulfinamides?

Contradictions (e.g., overlapping NMR signals) are addressed via:

  • High-Field NMR (500+ MHz) : Resolves splitting patterns (e.g., δ 5.93–5.84 ppm for allylic protons ).
  • 2D Techniques (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity.
  • Isotopic Labeling : ¹³C-labeled substrates clarify ambiguous carbon environments .

Basic: What purification techniques are most effective for isolating (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) achieves >95% purity.
  • Recrystallization : Using CHCl₃/hexane mixtures to remove non-polar impurities.
  • HPLC : Semi-preparative reverse-phase C18 columns for challenging separations .

Advanced: How is computational chemistry applied to predict the reactivity of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide in asymmetric catalysis?

  • Molecular Docking : Simulates ligand-substrate interactions in Rh complexes to predict enantioselectivity.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal structures to guide solvent selection .
  • TDDFT Calculations : Models electronic transitions for UV-Vis spectral validation .

Basic: What spectroscopic benchmarks (NMR, HRMS) are critical for characterizing this sulfinamide?

  • ¹H NMR : Key signals include tert-butyl singlets (δ 1.21–1.29 ppm) and imine protons (δ 8.12–8.54 ppm) .
  • HRMS : Exact mass verification (e.g., m/z 198.0919 for [M + Na]⁺ ).
  • 13C NMR : Distinct peaks for sulfonamide S=O (δ 55–60 ppm) and pyridinyl carbons (δ 115–140 ppm) .

Advanced: What role does this sulfinamide play in synthesizing bicyclo[1.1.0]butane derivatives, and what challenges arise?

The sulfinamide acts as a chiral auxiliary in [1.1.0]butane synthesis via:

  • Lithium-Mediated Cyclopropanation : Using t-BuLi and TMEDA to generate strained intermediates.
    Challenges include:
    • Air Sensitivity : Strict anhydrous conditions required.
    • Side Reactions : Competing ring-opening pathways mitigated by low-temperature (-78°C) protocols .

Basic: How is the stability of (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide assessed under varying storage conditions?

  • Accelerated Degradation Studies : Exposure to light, humidity, and temperature (25–40°C) over 30 days.
  • TGA/DSC : Determines decomposition onset (>150°C) .
  • LC-MS Monitoring : Detects hydrolytic byproducts (e.g., free sulfinic acid) .

Advanced: How do alternative catalytic systems (e.g., Zn vs. Rh) impact the synthesis of sulfinamide derivatives?

  • Zn Catalysis : Lower cost but moderate enantioselectivity (dr ~5:1). Requires polar solvents (DMF) and longer reaction times (15+ hours) .
  • Rh Catalysis : Higher enantioselectivity (dr >20:1) but sensitive to ligand choice and moisture .
    Comparative studies use kinetic profiling and stereochemical tracing to optimize catalyst selection .

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